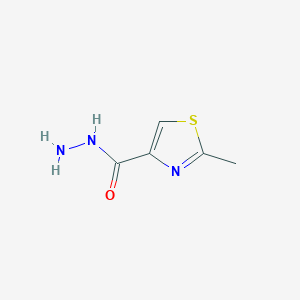

2-Methylthiazole-4-carbohydrazide

Description

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-7-4(2-10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWFUIPKRAZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372517 | |

| Record name | 2-Methyl-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101767-28-6 | |

| Record name | 2-Methyl-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101767-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylthiazole-4-carbohydrazide (CAS: 101767-28-6): A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthiazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and its emerging role as a versatile building block in the development of novel therapeutic agents. This document will serve as a valuable resource for researchers and drug development professionals by providing detailed protocols, exploring its diverse biological activities, and outlining its potential applications in modern drug discovery.

Introduction: The Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. The carbohydrazide functional group, a potent hydrogen bonding moiety, further enhances the drug-like properties of molecules, often serving as a key pharmacophore for interacting with biological targets. The convergence of these two important pharmacophores in this compound makes it a molecule of considerable interest for the synthesis of novel bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 101767-28-6 | [1] |

| Molecular Formula | C₅H₇N₃OS | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Melting Point | 126-129 °C | Supplier Data |

| Solubility | Soluble in DMSO and methanol | Supplier Data |

| LogP | 0.35 (Predicted) | ChemDraw |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the hydrazinolysis of its corresponding ester, ethyl 2-methylthiazole-4-carboxylate. This reaction is typically carried out in an alcoholic solvent and proceeds with high yield.

Reaction Scheme

References

2-Methylthiazole-4-carbohydrazide molecular weight and formula

An In-Depth Technical Guide to 2-Methylthiazole-4-carbohydrazide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core physicochemical properties, proposes a validated synthetic pathway, and explores its potential applications as a versatile building block for novel therapeutic agents. By integrating foundational chemical data with practical methodologies and mechanistic insights, this guide serves as an essential resource for scientists engaged in the exploration of thiazole-based scaffolds.

Core Physicochemical Properties

This compound is a specialized organic compound featuring a thiazole ring substituted with a methyl group and a carbohydrazide functional group. The presence of both the electron-rich thiazole nucleus and the reactive hydrazide moiety makes it a valuable intermediate in organic synthesis.[1] The carbohydrazide function, in particular, is a well-known pharmacophoric group and a key building block for constructing various heterocyclic systems with demonstrated biological activity.[2]

Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 101767-28-6 | [3][4][5][6][7] |

| Molecular Formula | C₅H₇N₃OS | [3][4][5][8][9] |

| Molecular Weight | 157.19 g/mol | [3][8][9] |

| Exact Mass | 157.030983 g/mol | [4] |

| Melting Point | 126-129 °C | [4] |

| Density | 1.355 g/cm³ | [4] |

| MDL Number | MFCD00662677 | [3][6] |

Synthesis and Mechanistic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding ester, ethyl 2-methylthiazole-4-carboxylate. This method is efficient and relies on a classic nucleophilic acyl substitution reaction.

Proposed Synthetic Workflow

The overall transformation involves the conversion of an ester to a hydrazide using hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the desired carbohydrazide.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis, based on common methodologies for converting esters to hydrazides.

-

Preparation : To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methylthiazole-4-carboxylate (1 equivalent).

-

Solvent Addition : Add absolute ethanol to the flask until the starting material is fully dissolved. A typical concentration is 0.5 M.

-

Reagent Addition : Slowly add hydrazine hydrate (3-5 equivalents) to the stirred solution at room temperature. The excess hydrazine ensures the reaction goes to completion.

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Workup and Isolation :

-

Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted hydrazine and other impurities.

-

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final this compound as a crystalline solid.

-

Characterization : Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Applications in Research and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The carbohydrazide moiety serves as a versatile handle for synthesizing more complex molecules through reactions like condensation with aldehydes and ketones or cyclization to form other heterocyclic systems.[2]

Role as a Synthetic Intermediate

This compound is a key intermediate for creating libraries of novel compounds for high-throughput screening. Its bifunctional nature allows for systematic structural modifications to optimize biological activity and selectivity.

-

Antidiabetic Agents : Hydrazine-clubbed thiazole derivatives have been investigated as potential antidiabetic agents, showing inhibitory activity against enzymes like aldose reductase, α-glycosidase, and α-amylase.[10]

-

Muscarinic M3 Antagonists : The related 2-aminothiazole-4-carboxamide scaffold has been identified as a novel class of selective antagonists for the muscarinic M3 receptor, which is a target for treating respiratory diseases.[11]

-

Antioxidant Agents : Thiazole sulfonamide derivatives have been synthesized and shown to possess significant antioxidant properties.[12]

The logical flow from this building block to a potential drug candidate is illustrated below.

Caption: Drug discovery workflow using the target molecule.

Safety, Handling, and Storage

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage : For optimal stability, the compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere.[3][6] Recommended storage temperature is between 2-8°C.[3][6]

-

Safety Data : Researchers must consult the material's specific Safety Data Sheet (SDS) for comprehensive hazard information, first-aid measures, and disposal guidelines. This compound is intended for research use only.[9]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its defined physicochemical properties, straightforward synthesis, and the proven biological relevance of its constituent moieties make it an attractive starting point for developing novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. echemi.com [echemi.com]

- 5. This compound Price at Chemsrc [chemsrc.com]

- 6. 101767-28-6|this compound|BLD Pharm [bldpharm.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. This compound [myskinrecipes.com]

- 9. scbt.com [scbt.com]

- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 2-Methylthiazole-4-carbohydrazide

An In-Depth Technical Guide to the Physical Properties of 2-Methylthiazole-4-carbohydrazide

Foreword: A Practical Guide for the Bench Scientist

This document serves as a comprehensive technical guide on the (CAS No. 101767-28-6). Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple data sheet. It provides not only the established physicochemical parameters but also the underlying experimental methodologies and scientific rationale required for their accurate determination and interpretation. As a key heterocyclic building block, understanding the physical characteristics of this compound is fundamental to its application in synthesis, formulation, and biological screening.[1][2] This guide is structured to provide both foundational data and the practical, field-proven insights necessary for its effective use in a laboratory setting.

Physicochemical and Molecular Profile

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a carbohydrazide functional group. This unique combination of a stable aromatic system and a reactive hydrazide moiety makes it a valuable intermediate in the synthesis of various biologically active molecules.[1][2] Its physical properties are critical determinants of its reactivity, solubility, and handling requirements.

Core Physical Data

The fundamental physical constants for this compound are summarized below. These values serve as the benchmark for sample identification and purity assessment.

| Property | Value | Source(s) |

| CAS Number | 101767-28-6 | [1][3] |

| Molecular Formula | C₅H₇N₃OS | [1][3] |

| Molecular Weight | 157.19 g/mol | [1][3] |

| Melting Point | 126-129 °C | [3] |

| Density | 1.355 g/cm³ (Predicted) | [3] |

| Appearance | White to off-white solid/powder | [4] |

| pKa | 11.12 ± 0.10 (Predicted) | [5] |

Molecular Structure

The structural representation of the molecule is essential for understanding its chemical behavior and intermolecular interactions.

Figure 1: 2D structure of this compound.

Experimental Protocols for Property Determination

The following sections detail the standardized, field-proven methodologies for determining the key . The causality behind experimental choices is emphasized to ensure data integrity and reproducibility.

Melting Point Determination

Scientific Rationale: The melting point is a highly sensitive indicator of purity for a crystalline solid.[6] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[6] The capillary method is a standard pharmacopeial technique that ensures uniform and controlled heating.[7][8]

Methodology (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle to ensure efficient and uniform packing.[9]

-

Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a 2-4 mm column of material is tightly packed at the bottom.[6]

-

Instrument Setup: Place the packed capillary into a calibrated melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range. Allow the apparatus to cool to at least 20 °C below this range before proceeding.[6][9]

-

Accurate Determination: Heat the sample at a slow, controlled rate of 1-2 °C per minute. This slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[9]

-

Data Recording: Record the temperature at which the first liquid droplet is observed (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting point is reported as the range T_initial – T_final. For a pure sample, this range should be narrow (< 2 °C).

Aqueous Solubility Determination

Scientific Rationale: Solubility is a critical parameter in drug development, directly influencing bioavailability and formulation strategies.[10][11] The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility, as it ensures the solution is truly saturated at a given temperature.[12] Performing the analysis at different pH values (e.g., physiological pH 7.4) is crucial for ionizable compounds.

Methodology (Shake-Flask Method):

-

System Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 as per WHO guidelines for biopharmaceutics).[11][12] The excess solid ensures that equilibrium saturation will be achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or physiological 37 °C).[12][13] Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid; this is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[11][13]

-

Data Analysis: The measured concentration from the filtrate represents the thermodynamic solubility of the compound at that specific pH and temperature.

Spectroscopic Characterization

While specific spectra for this compound are not widely published in readily available literature, this section outlines the expected spectral characteristics based on its functional groups and provides the standard protocols for acquiring this data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Expected Characteristic Absorptions:

-

N-H Stretching (Hydrazide): Two bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group. A secondary amine (C=O)-NH stretch may also be present near 3300 cm⁻¹.

-

C=O Stretching (Amide I band): A strong, sharp absorption is expected around 1640-1680 cm⁻¹ for the carbonyl group of the hydrazide.[14]

-

N-H Bending (Amide II band): A band in the 1550-1640 cm⁻¹ region is characteristic of N-H bending.

-

C=N and C=C Stretching (Thiazole ring): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the thiazole ring's double bonds.[14]

-

C-H Stretching (Methyl & Aromatic): Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the thiazole ring will appear just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the different types of carbon atoms.

Expected ¹H NMR Signals (in DMSO-d₆):

-

-NH₂ Protons: A broad singlet, typically downfield, integrating to 2 protons.

-

-NH- Proton: A singlet, also downfield, integrating to 1 proton. The chemical shift will be concentration-dependent.

-

Thiazole Ring Proton: A singlet for the proton at the C5 position of the thiazole ring, expected in the aromatic region (δ 7.0-8.5 ppm).

-

-CH₃ Protons: A sharp singlet integrating to 3 protons, typically in the upfield region (δ 2.0-3.0 ppm).

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Carbonyl Carbon (C=O): Expected in the δ 160-170 ppm range.[14]

-

Thiazole Ring Carbons: Three distinct signals are expected for the C2, C4, and C5 carbons of the thiazole ring, typically in the δ 110-160 ppm range.

-

Methyl Carbon (-CH₃): An upfield signal, typically in the δ 10-25 ppm range.

Safety, Handling, and Storage

Scientific Rationale: Understanding and mitigating risks are paramount in a laboratory setting. The hydrazide functional group and heterocyclic nature of the molecule warrant specific handling precautions.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2][3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended.[3]

-

Toxicity: While specific toxicity data is limited, related hydrazide compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care and consult a full Safety Data Sheet (SDS) from the supplier before use.

Experimental Characterization Workflow

The logical flow for the comprehensive physical characterization of a new batch or sample of this compound is outlined below.

References

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. 101767-28-6 CAS MSDS (2-METHYL-THIAZOLE-4-CARBOXYLIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-METHYL-THIAZOLE-4-CARBOXYLIC ACID HYDRAZIDE | 101767-28-6 [chemicalbook.com]

- 6. southalabama.edu [southalabama.edu]

- 7. mt.com [mt.com]

- 8. Determination of Melting Point [unacademy.com]

- 9. youtube.com [youtube.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. benchchem.com [benchchem.com]

- 12. who.int [who.int]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 2-Methylthiazole-4-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential

Introduction: The 2-Methylthiazole-4-carbohydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs.[3][4] When functionalized with a carbohydrazide group at the 4-position and a methyl group at the 2-position, we arrive at the this compound core. This molecule is not merely a synthetic curiosity but a versatile starting point for the development of a diverse array of structural analogs with significant therapeutic potential. The inherent reactivity of the hydrazide moiety allows for the facile introduction of various pharmacophores, leading to the generation of extensive compound libraries for biological screening.

This technical guide provides a comprehensive overview of the design, synthesis, characterization, and biological evaluation of structural analogs derived from the this compound core. We will delve into the causal relationships behind experimental choices, present detailed, field-proven protocols, and explore the structure-activity relationships (SAR) that govern the therapeutic efficacy of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for novel therapeutic agents.

Rational Design and Synthetic Strategies for this compound Analogs

The primary point of diversification for the this compound scaffold is the terminal nitrogen of the hydrazide group. This nucleophilic site readily reacts with a variety of electrophiles, most commonly aldehydes and ketones, to form stable hydrazone derivatives.[5][6] The rationale behind this approach is to append different aryl, heteroaryl, or aliphatic moieties to the core scaffold, thereby modulating the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the molecule's interaction with biological targets.

Core Synthesis: The Hantzsch Thiazole Synthesis

The foundational 2-methylthiazole-4-carboxylate ester, the precursor to the carbohydrazide, is typically synthesized via the well-established Hantzsch thiazole synthesis.[2][5] This method involves the condensation of a thioamide (in this case, thioacetamide) with an α-halocarbonyl compound (ethyl 2-chloroacetoacetate).

Experimental Protocol 1: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 eq) in absolute ethanol.

-

Addition of α-Halocarbonyl: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Formation of the Carbohydrazide Core

The synthesized ester is then converted to the key this compound intermediate by reacting it with hydrazine hydrate.[5][7]

Experimental Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 2-methylthiazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Reflux: Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Cool the reaction mixture in an ice bath. The solid product that precipitates is collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum to afford the pure this compound.

Synthesis of Structural Analogs: The Hydrazone Formation

The final step in generating a library of analogs is the condensation of the carbohydrazide with a diverse panel of aldehydes or ketones.[8] This reaction is typically acid-catalyzed.

Experimental Protocol 3: General Procedure for the Synthesis of this compound-based Hydrazones

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid.[5][8]

-

Reaction: Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction by TLC.

-

Isolation and Purification: Upon completion, cool the reaction mixture. The resulting solid precipitate is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent like ethanol.[5]

dot TD {

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Synthetic workflow for this compound analogs.

Structural Characterization of Analogs

The unambiguous structural elucidation of the synthesized analogs is paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the presence of key functional groups and the overall molecular framework.[6][9][10][11] In 1H NMR, the appearance of a singlet for the azomethine proton (-N=CH-) in the range of 8.0-9.0 ppm is a clear indication of hydrazone formation.[6] The proton of the thiazole ring typically appears as a singlet around 7.5-8.1 ppm.[6] In 13C NMR, the signals for the thiazole ring carbons and the azomethine carbon provide further structural confirmation.[6][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups.[9][10] The presence of a C=N stretching vibration (around 1600-1650 cm-1) and the absence of the N-H stretching vibrations of the primary amine in the hydrazide are indicative of successful hydrazone formation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition.[6]

| Spectroscopic Data | Characteristic Features for Hydrazone Analogs | Typical Range |

| 1H NMR | Azomethine proton (-N=CH-) singlet | 8.0 - 9.0 ppm[6] |

| Thiazole C5-H proton singlet | 7.5 - 8.1 ppm[6] | |

| Amide N-H proton singlet | 11.0 - 12.5 ppm[6] | |

| 13C NMR | Azomethine carbon (-N=CH-) | 136 - 146 ppm[6] |

| Thiazole C2 carbon | ~168 ppm[6] | |

| Thiazole C4 carbon | ~140 - 148 ppm[6] | |

| Thiazole C5 carbon | ~110 - 117 ppm[6] | |

| Carbonyl carbon (-CO-NH-) | ~148 - 158 ppm[6] | |

| IR (cm-1) | C=N stretch | 1600 - 1650 |

| N-H stretch (amide) | 3100 - 3300 | |

| C=O stretch (amide) | 1650 - 1680 |

Therapeutic Potential and Structure-Activity Relationships (SAR)

Analogs of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][12][13]

Antimicrobial Activity

Thiazole-based compounds are well-documented antimicrobial agents.[12][14][15] The hydrazone analogs of this compound often exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][15] The mechanism of action can vary, but some derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase.[8][14]

Structure-Activity Relationship Insights for Antimicrobial Activity:

-

Substitution on the Aryl Ring: The nature and position of substituents on the aromatic ring appended via the hydrazone linkage significantly influence antimicrobial potency. Electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, often enhance activity.[12]

-

Lipophilicity: A balance in lipophilicity is crucial for cell membrane penetration.[15] Highly lipophilic or hydrophilic compounds may exhibit reduced activity.

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings (e.g., furan, pyridine) can lead to compounds with improved antimicrobial profiles.[1]

dot TD {

rankdir=LR;

graph [bgcolor="#FFFFFF"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Putative mechanism of antibacterial action via DNA gyrase inhibition.

Anticancer Activity

The thiazole scaffold is present in several anticancer drugs, and its hydrazone derivatives are a promising area of research.[16][17][18][19] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases like Akt or by targeting signaling pathways involved in cell proliferation and survival.[17][20]

Structure-Activity Relationship Insights for Anticancer Activity:

-

Kinase Inhibition: The thiazole ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The substituents on the appended aryl ring can form additional interactions, enhancing binding affinity and selectivity.

-

Apoptosis Induction: Certain substitutions can promote the induction of apoptosis, as evidenced by increased caspase activity and changes in the expression of pro- and anti-apoptotic proteins.[17][21]

-

Cell Cycle Arrest: Some analogs have been shown to cause cell cycle arrest at different phases (e.g., G0/G1 or S phase), preventing cancer cell proliferation.[18][21]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or lipoxygenase (LOX).[13][22][23] The hydrazone analogs can be designed to selectively target these enzymes, offering a potential therapeutic strategy for inflammatory disorders.

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

-

COX Inhibition: The structural features of the appended aryl group can determine the selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.

-

Antioxidant Properties: Some hydrazone derivatives also possess antioxidant activity, which can contribute to their overall anti-inflammatory effect by scavenging reactive oxygen species.[5][24]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and synthetically accessible platform for the development of novel therapeutic agents. The ease of diversification through hydrazone formation allows for the rapid generation of large and structurally diverse compound libraries. The demonstrated antimicrobial, anticancer, and anti-inflammatory activities of these analogs underscore the significant potential of this chemical space.

Future research in this area should focus on:

-

Rational, structure-based design: Utilizing computational tools like molecular docking to design analogs with improved potency and selectivity for specific biological targets.

-

Exploration of novel substitutions: Moving beyond simple aromatic aldehydes to incorporate more complex and diverse chemical moieties.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most promising compounds.

-

Preclinical development: Advancing lead compounds through further preclinical evaluation, including in vivo efficacy and toxicity studies.

By leveraging the principles of medicinal chemistry and a systematic approach to synthesis and biological evaluation, the this compound scaffold will undoubtedly continue to be a fruitful area of research for the discovery of new and effective drugs.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and molecular dynamics simulations of thiazole-based hydrazones targeting MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoline-based thiazolyl-hydrazones target cancer cells through autophagy inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carbohydrazide Moiety: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The carbohydrazide moiety, a unique structural motif derived from hydrazine, has emerged as a cornerstone in medicinal chemistry. Its inherent chemical reactivity and diverse biological activities have propelled the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the pivotal role of the carbohydrazide scaffold in biological activity, delving into its synthesis, mechanisms of action, and structure-activity relationships. We will explore its applications in antimicrobial, anticancer, and anti-inflammatory drug discovery, supplemented with detailed experimental protocols and visual aids to empower researchers in their quest for next-generation therapeutics.

Introduction: The Carbohydrazide Moiety - A Privileged Scaffold

Carbohydrazides are a class of organic compounds characterized by a central carbonyl group flanked by two hydrazine residues. This unique arrangement confers a rich chemical reactivity, making them valuable building blocks for the synthesis of a plethora of heterocyclic compounds.[1] The presence of multiple nitrogen and oxygen atoms allows for diverse hydrogen bonding interactions, a key feature in molecular recognition and binding to biological targets.[2]

The versatility of the carbohydrazide scaffold lies in its ability to be readily modified, allowing for the fine-tuning of its physicochemical properties and biological activity.[3] This has led to its designation as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in bioactive molecules.[4]

The Broad Spectrum of Biological Activities

Carbohydrazide derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for treating a multitude of diseases.[5]

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Carbohydrazide derivatives have shown significant promise in this arena.[6] For instance, pyrazine-2-carbohydrazide derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8] The rationale behind modifying existing antimicrobial agents with a carbohydrazide moiety is often to increase their lipophilicity, thereby enhancing their intracellular concentration and overcoming resistance mechanisms.[7]

Anticancer Activity

The quest for more effective and less toxic anticancer drugs is a continuous endeavor. Carbohydrazide-containing compounds have been investigated as potential anticancer agents, with some exhibiting potent activity against various cancer cell lines.[9][10] For example, certain heterocyclic carbohydrazides have shown activity against leukemia cell lines.[9] The mechanism of action is often multifaceted, involving the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.[11] Dihydropyrazole-carbohydrazide derivatives have been designed as inhibitors of histone deacetylase 6 (HDAC6), a promising target in breast cancer therapy.[12]

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of many diseases. Hydrazone derivatives of carbohydrazides have been explored for their anti-inflammatory and analgesic properties.[13] These compounds have shown efficacy in preclinical models of inflammation and pain, often comparable to standard drugs like indomethacin.[13] The anti-inflammatory potential is often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Other Biological Activities

Beyond the aforementioned areas, carbohydrazide derivatives have also been investigated for a range of other biological activities, including:

-

Antitubercular activity [3]

-

Antiviral activity [3]

-

Anticonvulsant activity [16]

-

Antidiabetic activity [5]

Unraveling the Mechanism of Action

The biological activity of carbohydrazide derivatives is intrinsically linked to their ability to interact with specific molecular targets. The exact mechanism of action can vary depending on the overall structure of the molecule and the disease context.

A common pathway for the bioactivation of carbohydrazide-based compounds involves their conversion to reactive intermediates that can then covalently modify target enzymes or proteins. For example, in the context of antitubercular activity, isoniazid, a well-known drug containing a hydrazide moiety, is activated by a mycobacterial catalase-peroxidase enzyme.

The ability of the carbohydrazide moiety to form stable complexes with metal ions is another crucial aspect of its biological activity.[2] Many enzymes rely on metal cofactors for their catalytic function. By chelating these metal ions, carbohydrazide derivatives can effectively inhibit enzyme activity.

Caption: Hypothetical anticancer mechanism of a carbohydrazide derivative.

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design

Understanding the relationship between the chemical structure of a carbohydrazide derivative and its biological activity is paramount for rational drug design. SAR studies have revealed several key principles:

-

The Nature of the Substituents: The type and position of substituents on the aromatic rings of carbohydrazide derivatives can significantly influence their potency and selectivity.[14] For example, electron-withdrawing groups like nitro and halogen atoms have been shown to enhance the antimicrobial activity of some carbohydrazide-based compounds.[14]

-

The Role of the Hydrazone Linkage: The -C=N-NH-CO- linkage is a critical pharmacophore. Modifications to this linker can impact the molecule's conformation and its ability to bind to the target.

-

Lipophilicity: As mentioned earlier, increasing the lipophilicity of a carbohydrazide derivative can improve its cell permeability and, consequently, its biological activity.[7]

| Compound | Modification | Biological Activity | Reference |

| Pyrazine-2-carbohydrazide derivative | Addition of aromatic aldehydes | Increased intracellular concentration | [7] |

| Imidazolidine derivative | Nitro group on aromatic ring | Increased adulticidal activity against Aedes aegypti | [14] |

| Imidazolidine derivative | Double halogen groups on phenyl ring | Increased adulticidal activity against Aedes aegypti | [14] |

Experimental Protocols: From Synthesis to Biological Evaluation

To facilitate further research in this promising field, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of carbohydrazide derivatives.

General Synthesis of Carbohydrazide Derivatives (Schiff Bases)

This protocol outlines a common method for synthesizing carbohydrazide-based Schiff bases via the condensation of a carbohydrazide with an aldehyde.

Materials:

-

Appropriate carbohydrazide (e.g., pyrazine-2-carbohydrazide)

-

Substituted aromatic aldehyde

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Thin-layer chromatography (TLC) plates

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve an equimolar amount of the carbohydrazide in absolute ethanol in a round-bottom flask.

-

Addition of Aldehyde: To this solution, add an equimolar amount of the substituted aromatic aldehyde.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction using TLC.

-

Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure carbohydrazide derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry.[17]

Caption: General synthetic workflow for carbohydrazide derivatives.

In-vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol describes a standard method for evaluating the antibacterial activity of synthesized carbohydrazide derivatives.[18]

Materials:

-

Synthesized carbohydrazide derivatives

-

Standard antibacterial drug (e.g., Norfloxacin)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton agar medium

-

Sterile Petri plates

-

Sterile cork borer

-

Dimethyl sulfoxide (DMSO)

-

Incubator

Procedure:

-

Media Preparation: Prepare Mueller-Hinton agar medium according to the manufacturer's instructions and pour it into sterile Petri plates. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it over the surface of the agar plates.

-

Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.

-

Sample Loading: Prepare solutions of the synthesized compounds and the standard drug in DMSO at a specific concentration (e.g., 250 µg/mL). Add a fixed volume of each solution to the respective wells. Use DMSO as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Future Perspectives and Conclusion

The carbohydrazide moiety continues to be a fertile ground for the discovery of new bioactive compounds. Future research will likely focus on:

-

Combinatorial Chemistry: The synthesis of large libraries of carbohydrazide derivatives to accelerate the discovery of new hits.

-

Target-Based Drug Design: The use of computational methods, such as molecular docking, to design carbohydrazide derivatives with high affinity and selectivity for specific biological targets.[19]

-

Hybrid Molecules: The incorporation of the carbohydrazide scaffold into hybrid molecules that combine the pharmacophoric features of different drug classes.[20]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unveiling a Scaffold of Promise: The Discovery and History of 2-Methylthiazole-4-carbohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazole-4-carbohydrazide, a heterocyclic compound with the CAS Registry Number 101767-28-6, has emerged as a pivotal building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, featuring a thiazole ring appended with a methyl group and a carbohydrazide functional group, bestows upon it a versatile reactivity that has been exploited for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important chemical entity, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. While the precise moment of its first synthesis is not definitively documented in a single seminal publication, its history is intrinsically linked to the broader development of thiazole chemistry and the relentless pursuit of new pharmacophores.

The Genesis of a Versatile Scaffold: A Historical Perspective

The story of this compound is rooted in the rich history of thiazole synthesis, a field that gained significant momentum with the pioneering work of Hantzsch in the late 19th century.[1] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, provided a robust and versatile method for constructing the thiazole ring and remains a cornerstone of heterocyclic chemistry to this day.[2][3]

The journey to this compound itself can be conceptually traced through the development of its key precursors. The synthesis of the core structure, the 2-methyl-4-substituted thiazole ring, is a direct application of the principles laid out by Hantzsch. The subsequent introduction of the carbohydrazide moiety represents a strategic functionalization, transforming a relatively simple thiazole derivative into a highly reactive intermediate poised for further chemical elaboration.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be contextualized within the burgeoning interest in thiazole-containing compounds for pharmaceutical applications throughout the 20th century. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic activities.[4] The carbohydrazide functional group, known for its ability to form stable hydrazones and other derivatives, offered chemists a powerful tool to explore new chemical space and generate libraries of compounds for biological screening.[5]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 101767-28-6 | [6][7] |

| Molecular Formula | C₅H₇N₃OS | [8] |

| Molecular Weight | 157.19 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 120-122 °C | [6] |

| Storage | Room temperature, dry | [8] |

The structural identity of this compound has been unequivocally confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These analytical methods provide a detailed picture of the molecular architecture, confirming the presence of the 2-methylthiazole core and the carbohydrazide functional group.

The Synthetic Pathway: From Precursors to the Core Compound

The synthesis of this compound is a multi-step process that begins with the construction of the thiazole ring, followed by the conversion of a carboxylic acid ester to the desired carbohydrazide.

Part 1: The Hantzsch Thiazole Synthesis of the Precursor

The foundational step in the synthesis is the creation of the ethyl 2-methylthiazole-4-carboxylate precursor. This is typically achieved through the Hantzsch thiazole synthesis.

References

- 1. synarchive.com [synarchive.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. heterocyclics.com [heterocyclics.com]

- 7. 101767-28-6 | MFCD00662677 | this compound [aaronchem.com]

- 8. This compound [myskinrecipes.com]

- 9. Page loading... [wap.guidechem.com]

The Emerging Potential of 2-Methylthiazole-4-carbohydrazide: A Technical Guide for Drug Discovery

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds with diverse pharmacological potential are paramount. Among these, heterocyclic compounds, particularly those incorporating the thiazole nucleus, have consistently demonstrated a remarkable breadth of biological activities. This technical guide delves into the chemistry and latent therapeutic applications of a specific, yet underexplored, member of this family: 2-Methylthiazole-4-carbohydrazide . While direct and extensive research on this particular molecule remains nascent, its structural motifs—the 2-methylthiazole core and the carbohydrazide functional group—are well-established pharmacophores. This guide will, therefore, serve as a comprehensive literature review and a forward-looking technical manual for researchers, scientists, and drug development professionals. We will dissect the synthesis of this core scaffold, explore the vast biological activities of its close derivatives, and provide detailed experimental insights to catalyze further investigation into its therapeutic promise.

I. The Genesis of a Privileged Scaffold: Synthesis of this compound

The synthetic pathway to this compound is a multi-step process that begins with the construction of the core thiazole ring, followed by the introduction of the carbohydrazide moiety. The foundational Hantzsch thiazole synthesis remains a cornerstone for the creation of the initial thiazole ester, a key precursor.

A. Hantzsch Thiazole Synthesis: Crafting the Core Ring

The classical Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. For our target, a variation of this reaction is employed to construct the ethyl 2-methylthiazole-4-carboxylate intermediate.

Experimental Protocol: Synthesis of Ethyl 2-methylthiazole-4-carboxylate

This procedure is adapted from established methods for similar thiazole syntheses.

-

Step 1: Formation of Thioacetamide. While commercially available, thioacetamide can be synthesized by reacting acetamide with a thionating agent like phosphorus pentasulfide.

-

Step 2: Condensation Reaction. Ethyl 2-chloroacetoacetate is reacted with thioacetamide in a suitable solvent, such as ethanol. The reaction is typically heated under reflux to drive the cyclization and formation of the thiazole ring.

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often through recrystallization from a suitable solvent like ethanol or by column chromatography, to yield pure ethyl 2-methylthiazole-4-carboxylate.

B. From Ester to Hydrazide: The Final Transformation

The conversion of the ethyl ester to the desired carbohydrazide is a standard and efficient chemical transformation achieved through hydrazinolysis.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of carbohydrazides from their corresponding esters[1][2].

-

Step 1: Reaction Setup. Ethyl 2-methylthiazole-4-carboxylate is dissolved in a suitable alcohol, typically ethanol or methanol.

-

Step 2: Addition of Hydrazine Hydrate. An excess of hydrazine hydrate is added to the solution. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Isolation and Purification. After the reaction is complete, the mixture is cooled, often in an ice bath, to induce precipitation of the product. The resulting solid is collected by filtration, washed with a cold solvent (such as diethyl ether or cold ethanol) to remove any unreacted starting materials, and then dried to afford this compound as a solid.

Diagram: Synthetic Pathway to this compound

Caption: A two-step synthesis of this compound.

II. A Scaffold of Promise: The Biological Activities of this compound Derivatives

While direct biological data for this compound is limited in the public domain, the extensive research into its derivatives provides a strong indication of its potential as a pharmacologically active core. The carbohydrazide moiety serves as a versatile handle for the synthesis of a wide array of derivatives, most notably hydrazones, which have been extensively studied for their therapeutic properties.

A. Anticancer Potential: A Primary Area of Investigation

A significant body of research points to the potent anticancer activities of thiazole-hydrazide and thiazole-hydrazone derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines through various mechanisms of action.

-

Cytotoxicity against Various Cancer Cell Lines: Studies on novel thiazole-hydrazide analogs have demonstrated significant cytotoxicity against lung (A549) and breast (MCF-7) adenocarcinoma cells[3][4]. For instance, certain derivatives have shown promising activity against pancreatic adenocarcinoma (Capan-1) and non-small cell lung cancer (NCI-H460) cell lines, with some compounds outperforming the reference drug etoposide[5].

-

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression[6][7]. For example, some benzothiazole carbohydrazide-sulfonate conjugates have been shown to induce ROS-mediated DNA damage and inhibit tubulin polymerization[8]. Molecular docking studies have suggested that these compounds can bind to critical proteins such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2), which are all pivotal in cancer cell proliferation and survival[7].

Table 1: Anticancer Activity of Selected Thiazole-Hydrazone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Hydrazone-bridged benzothiazoles | Capan-1 (Pancreatic) | 0.6 | [5] |

| 2-Hydrazone-bridged benzothiazoles | NCI-H460 (Lung) | 0.9 | [5] |

| Benzothiazole carbohydrazide-sulfonates | MCF-7 (Breast) | 78.8 ± 2.6 | [8] |

| Benzothiazole carbohydrazide-sulfonates | HCT-116 (Colon) | 81.4 ± 1.9 | [8] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Liver) | 7.26 ± 0.44 | [7] |

B. Antimicrobial Activity: A Broad Spectrum of Action

The thiazole ring is a well-known component of many antimicrobial agents, and the introduction of a carbohydrazide and subsequent derivatization to hydrazones often enhances this activity.

-

Antibacterial Efficacy: A range of 2-arylidenehydrazinyl-4-arylthiazole analogues have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria[3]. The minimum inhibitory concentration (MIC) values for some of these compounds have been reported to be in the range that suggests potent activity[9].

-

Antifungal Properties: Thiazole-hydrazone derivatives have also been investigated for their antifungal effects against various fungal strains, including Candida species[6].

Table 2: Antimicrobial Activity of Selected Thiazole-Hydrazone Derivatives

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| 2-aminothiazole-4-carboxylate Schiff bases | Staphylococcus epidermidis (MDR) | 250 | [9] |

| 2-aminothiazole-4-carboxylate Schiff bases | Pseudomonas aeruginosa (MDR) | 375 | [9] |

| Fluorenyl-hydrazonothiazole derivatives | Gram-positive strains | >256 | [10] |

| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives | Staphylococcus aureus | 1.95–15.62 | [11] |

Diagram: Potential Biological Targets of this compound Derivatives

Caption: Overview of the potential biological activities of this compound derivatives.

III. Future Directions and Concluding Remarks

This compound represents a promising, yet largely untapped, resource in the field of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the well-documented and diverse biological activities of its derivatives, strongly advocates for its further investigation.

Key areas for future research should include:

-

Systematic Biological Screening: A comprehensive in vitro evaluation of this compound itself against a wide panel of cancer cell lines and microbial strains is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of N'-substituted hydrazone derivatives of this compound will be instrumental in elucidating the key structural features required for potent and selective biological activity.

-

Mechanistic Studies: For lead compounds identified through screening, detailed mechanistic studies are essential to understand their mode of action at the molecular level.

-

In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

IV. References

-

A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (URL not available)

-

Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (--INVALID-LINK--)

-

Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. (--INVALID-LINK--)

-

Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (--INVALID-LINK--)

-

Application Notes and Protocols for Anticancer Evaluation of 2-Methylbenzo[d]thiazol-7-ol and Related Benzothiazole Derivatives. (--INVALID-LINK--)

-

Synthesis and biological assessment of novel acylhydrazone derivatives of 2-methyl-1,4-naphthoquinone. (--INVALID-LINK--)

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (--INVALID-LINK--)

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (--INVALID-LINK--)

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (--INVALID-LINK--)

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (--INVALID-LINK--)

-

Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. (--INVALID-LINK--)

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (--INVALID-LINK--)

-

SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (--INVALID-LINK--)

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (--INVALID-LINK--)

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (--INVALID-LINK--)

-

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. (--INVALID-LINK--)

-

1,3,4-Thiadiazole synthesis. (--INVALID-LINK--)

-

SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (--INVALID-LINK--)

-

Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (--INVALID-LINK--)

-

Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (--INVALID-LINK--)

-

HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... (--INVALID-LINK--)

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (--INVALID-LINK--)

References

- 1. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Safe Handling and Application of 2-Methylthiazole-4-carbohydrazide

Executive Summary

2-Methylthiazole-4-carbohydrazide is a heterocyclic building block of significant interest in pharmaceutical research and drug development. Its utility as a key intermediate stems from the combination of the stable thiazole ring and the reactive hydrazide functional group, which allows for diverse synthetic modifications.[1] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, tailored for researchers and drug development professionals. The safety protocols outlined herein are derived from the known hazards associated with its core chemical moieties—thiazole and hydrazide—and data from structurally related compounds. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Compound Profile and Significance

Chemical Identity

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-1,3-thiazole-4-carbohydrazide | [2] |

| Synonyms | 2-Methyl-4-thiazolecarboxylic acid hydrazide | [2] |

| CAS Number | 101767-28-6 | [1][2][3] |

| Molecular Formula | C₅H₇N₃OS | [1][2][3] |

| Molecular Weight | 157.19 g/mol | [1][2][3] |

Role in Drug Discovery & Research

The unique structure of this compound makes it a valuable precursor in medicinal chemistry. The thiazole ring is a common scaffold in many approved drugs, prized for its metabolic stability and ability to engage in various biological interactions. The hydrazide group is a versatile functional handle, readily reacting to form hydrazones, amides, and other heterocyclic systems.[4][5] This reactivity is exploited in the synthesis of novel compounds with potential therapeutic activities, including anticonvulsant, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][6] Understanding the compound's application underscores the importance of handling it with appropriate care to ensure both researcher safety and experimental integrity.

Hazard Assessment: A Mechanistic Approach

Understanding the Risks: Thiazole and Hydrazide Moieties

-

Thiazole Ring: Thiazole derivatives can be irritants to the skin, eyes, and respiratory system.[7] Upon combustion, they can release toxic and corrosive gases, including oxides of nitrogen (NOx) and sulfur (SOx).[7]

-

Hydrazide Group: The hydrazide moiety (-CONHNH₂) is structurally related to hydrazine, a known toxic and reactive substance. While the acyl group in a carbohydrazide moderates this reactivity, hazards remain. Compounds containing this group are often classified as harmful if swallowed, inhaled, or on skin contact.[8][9] They can cause skin and eye irritation and may lead to skin sensitization or allergic reactions.[9][10] A significant, though less common, risk associated with hydrazide-containing compounds is their potential for explosion when heated, especially under confinement.[8][10]

Summary of Known and Inferred Hazards

The following table summarizes the hazards based on available supplier information and data from related molecules like carbohydrazide and methylthiazoles.

| Hazard Type | GHS Classification & Statement | Rationale / Source |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | Based on supplier data and general properties of hydrazides.[2][8][9] |

| Skin Irritation | H315: Causes skin irritation. | Common to both thiazole derivatives and hydrazides.[2][7][8][10] |

| Eye Irritation | H319: Causes serious eye irritation. | Common to both thiazole derivatives and hydrazides.[2][7][8] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of dust should be avoided.[2][7][8] |

| Sensitization | H317: May cause an allergic skin reaction. | A known risk for some hydrazide-containing compounds.[9][10][11] |

| Aquatic Toxicity | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects. | A common classification for heterocyclic and hydrazide compounds.[8][9][10][11] |

| Physical Hazard | Combustible dust. Risk of explosion if heated under confinement. | Inferred from carbohydrazide. May form explosive dust-air mixtures.[8][10] |

Physical & Chemical Properties

| Property | Value | Source(s) |

| Appearance | Solid | [12] |

| Melting Point | 126-129 °C | [2] |

| Storage Temperature | 2–8 °C, under inert gas (recommended) | [2] |

| Solubility | Soluble in water | [10] |

The Core Safety Workflow: A Self-Validating Protocol

A proactive and systematic approach to safety is paramount. The following workflow illustrates a self-validating system for handling this compound, ensuring that risks are assessed and controlled at every stage.

Risk Assessment and Control Hierarchy

This diagram outlines the logical progression from planning to execution, emphasizing a continuous cycle of review and improvement.

Caption: Figure 1: Core Safety Workflow for Handling this compound.

Personal Protective Equipment (PPE): Selection and Rationale

PPE is the final line of defense and must be used in conjunction with engineering controls.

-

Eye/Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[10][13]

-

Skin Protection:

-

Gloves: Nitrile gloves are standard. Given the "harmful in contact with skin" classification, it is crucial to change gloves immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

-

-

Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood or ventilated balance enclosure. If such controls are unavailable or insufficient, a NIOSH-approved respirator with particulate filters (N95 or better) must be used.[7][13]

Engineering Controls: The Primary Barrier

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations that could generate dust or aerosols, including weighing, solution preparation, and transfers, must be performed inside a properly functioning chemical fume hood.

-

Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure provides containment and minimizes product loss while protecting the user.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[7][8]

Standard Operating Procedures (SOPs)

The following protocols provide step-by-step guidance for common laboratory tasks.

SOP: Receiving and Storage

-

Verification: Upon receipt, confirm the container is intact and properly labeled.

-

Segregation: Store away from strong oxidizing agents, heat sources, and ignition sources.[9]

-

Environment: Place the container in a designated, well-ventilated, cool, and dry location. The most prudent approach is refrigerated storage (2-8°C) under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) to maximize long-term stability and minimize oxidative degradation of the hydrazide moiety.[2]

-

Labeling: Ensure the container is clearly marked with the chemical name and primary hazard warnings.

SOP: Weighing and Solution Preparation

-